
Isoneobilirubinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.
作用機序
The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that this compound exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
実験室実験の利点と制限
Isoneobilirubinic acid has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of this compound in lab experiments.
将来の方向性
There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of this compound in lab experiments. Second, the mechanism of action of this compound needs to be fully understood in order to develop novel therapeutic agents based on this compound. Third, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of this compound need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.
合成法
Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of this compound is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form this compound.
科学的研究の応用
Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
特性
| 13129-10-7 | |
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
BEEJYPZRWZJYAK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
正規SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



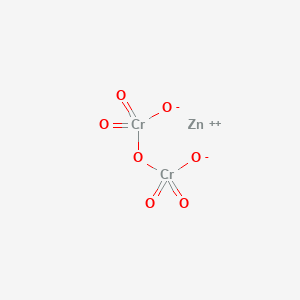



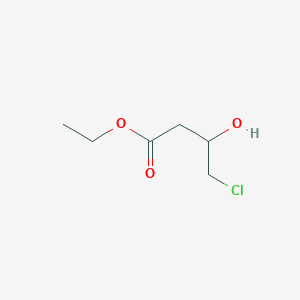
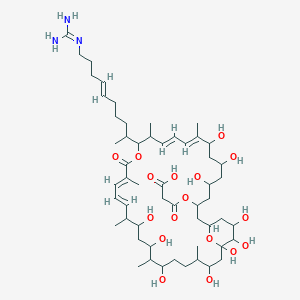
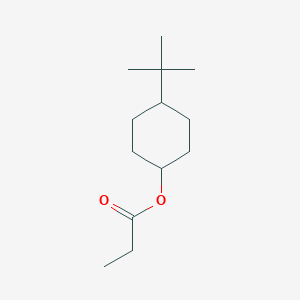

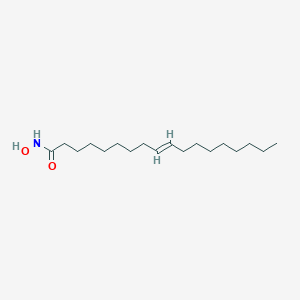

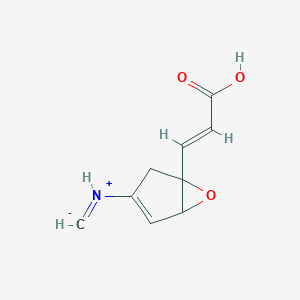
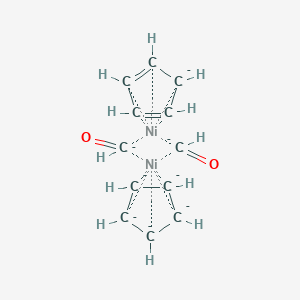
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
